molecular formula C10H5F6NO2 B6355819 3,5-Bis(trifluoromethyl)phenylglyoxylamide;  98% CAS No. 887268-11-3

3,5-Bis(trifluoromethyl)phenylglyoxylamide; 98%

Cat. No. B6355819
CAS RN: 887268-11-3
M. Wt: 285.14 g/mol
InChI Key: UNYQKKSXPJEHDQ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenylglyoxylamide, also known as 98%, is a versatile reagent that has been used in a wide range of scientific research applications. It is a colorless, water-soluble solid that is stable and easily synthesized. It is a widely used reagent for organic synthesis, particularly in the preparation of various types of compounds. It is also used in the synthesis of other organic compounds, such as esters, amides, and alcohols.

Scientific Research Applications

3,5-Bis(trifluoromethyl)phenylglyoxylamide, 3,5-Bis(trifluoromethyl)phenylglyoxylamide; 98%%, is widely used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as esters, amides, and alcohols. It is also used in the synthesis of heterocyclic compounds and in the preparation of various pharmaceuticals. In addition, it is used in the synthesis of various catalysts, such as palladium and nickel, and in the synthesis of various polymers.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have shown potent growth inhibitory effects on drug-resistant bacteria .

Mode of Action

Related compounds have been found to inhibit the growth of planktonic gram-positive bacteria . This suggests that 3,5-Bis(trifluoromethyl)phenylglyoxylamide may interact with its targets in a way that inhibits bacterial growth.

Biochemical Pathways

It’s worth noting that similar compounds have been found to inhibit the growth of drug-resistant bacteria , suggesting that it may interfere with essential biochemical pathways in these organisms.

Result of Action

Related compounds have been found to inhibit the growth of drug-resistant bacteria , suggesting that it may have a similar bactericidal effect.

Action Environment

It’s worth noting that similar compounds have shown potent growth inhibitory effects on drug-resistant bacteria , suggesting that it may retain its efficacy in a variety of environments.

Advantages and Limitations for Lab Experiments

The main advantage of 3,5-Bis(trifluoromethyl)phenylglyoxylamide, 3,5-Bis(trifluoromethyl)phenylglyoxylamide; 98%%, is its versatility. It is a stable and easily synthesized reagent that can be used in a variety of laboratory experiments. It is also non-toxic and non-irritating. However, it is important to note that it is a relatively expensive reagent and can be difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the use of 3,5-Bis(trifluoromethyl)phenylglyoxylamide, 3,5-Bis(trifluoromethyl)phenylglyoxylamide; 98%%. It could be used in the development of new catalysts for organic synthesis, as well as in the synthesis of new pharmaceuticals and polymers. It could also be used in the development of new methods for the synthesis of heterocyclic compounds. Additionally, it could be used in the development of new methods for the synthesis of various organic compounds. Finally, it could be used in the development of new methods for the synthesis of various polymers.

Synthesis Methods

3,5-Bis(trifluoromethyl)phenylglyoxylamide, 3,5-Bis(trifluoromethyl)phenylglyoxylamide; 98%%, is synthesized via a two-step reaction. The first step involves the reaction of trifluoromethyl phenol with formaldehyde in the presence of a base. The second step involves the reaction of the resulting product with glyoxylic acid in the presence of a base. The reaction is carried out at room temperature and is typically complete within a few hours. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYQKKSXPJEHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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